
1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroquinoline core with an isobutyl group at the 1-position and a carboxylic acid group at the 4-position, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali medium. This method is stereoselective, yielding individual cis isomers .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions typically yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Raney nickel is commonly used as a catalyst in reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research, including:
作用機序
The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, leading to its observed biological activities .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with a similar core structure but lacking the isobutyl and carboxylic acid groups.
2-Alkylquinoline-4-carboxylic acids: Precursors in the synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isobutyl group enhances its lipophilicity, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-15-8-7-12(14(16)17)11-5-3-4-6-13(11)15/h3-6,10,12H,7-9H2,1-2H3,(H,16,17) |
InChIキー |
UVWCFVIWXDTBFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCC(C2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
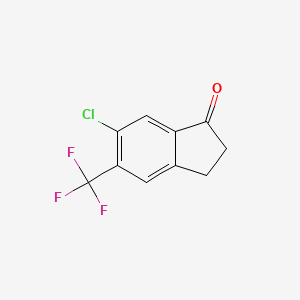
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
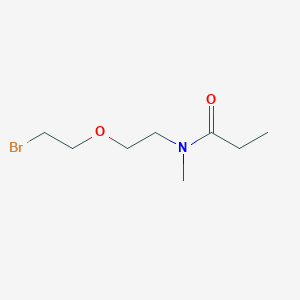
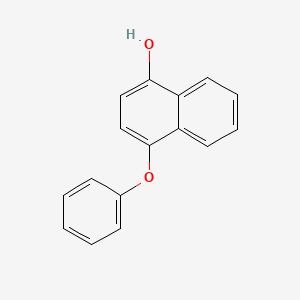

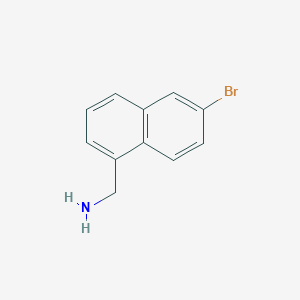
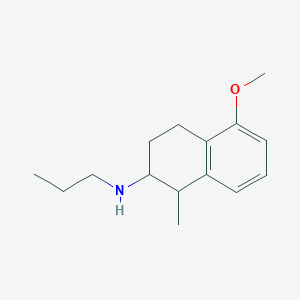



![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)

